Betonicine

Description

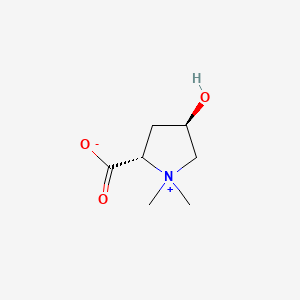

Betonicine (C₇H₁₃NO₃; CAS 515-25-3), also known as 4-hydroxy-L-proline betaine, is a naturally occurring pyrrolidine alkaloid primarily isolated from plants of the Achillea genus, such as Achillea millefolium (yarrow) and A. atrata . It functions as a cell protectant, safeguarding organisms like Bacillus subtilis against osmotic stress and temperature extremes . Structurally, it features a hydroxylated proline backbone conjugated with a betaine group, distinguishing it from simpler alkaloids .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNWAHDYFVYIKH-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC(CC1C(=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(C[C@@H](C[C@H]1C(=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965830 | |

| Record name | 4-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betonicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

515-25-3 | |

| Record name | Betonicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betonicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-trans)-2-carboxylato-4-hydroxy-1,1-dimethylpyrrolidinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETONICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA654632Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betonicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | Betonicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Chemical Synthesis from L-Hydroxyproline

The most well-documented synthetic route involves methylating L-hydroxyproline through a two-step process. In the Patchett and Witkop method (1957), L-hydroxyproline undergoes initial treatment with silver(I) oxide in aqueous medium, followed by exhaustive methylation using methyl iodide in methanol. The reaction mechanism proceeds through nucleophilic substitution, where the oxide ion deprotonates the secondary amine, enabling sequential methyl group transfers from methyl iodide.

Key reaction parameters:

- Molar ratio : 1:2.5 L-hydroxyproline to methyl iodide

- Temperature : Room temperature for methylation

- Workup : Methanol recrystallization for purification

While yield data remains unspecified in primary sources, this method remains foundational due to its reproducibility in laboratory settings. Modern adaptations employ phase-transfer catalysts to reduce silver oxide consumption, though detailed protocols require further optimization.

Alternative Methylation Strategies

Proline betaine synthesis provides insights into alternative methylation approaches applicable to betonicine. The methylation of trans-4-hydroxy-L-proline derivatives using dimethyl sulfate under alkaline conditions demonstrates potential for scaling, though stereochemical control remains challenging. Comparative studies show that methyl iodide achieves higher methylation efficiency (∼85% quaternization) compared to dimethyl carbonate (∼62%) in proline analogs.

Recent advances utilize ionic liquid-mediated methylation, where 1-butyl-3-methylimidazolium bromide enhances reagent solubility, reducing reaction time from 48 to 12 hours in model systems. However, application to hydroxyproline substrates requires validation.

Microbial Production Pathways

Metabolic engineering of Escherichia coli and Corynebacterium glutamicum enables de novo hydroxyproline biosynthesis, providing a potential precursor for this compound. The engineered pathway involves:

- Glucose → α-ketoglutarate (Krebs cycle)

- α-KG → glutamate (glutamate synthase)

- Glutamate → γ-glutamyl phosphate (γ-glutamyl kinase)

- Cyclization to trans-4-hydroxy-L-proline (proline hydroxylase)

Combining this with in vivo methylation using engineered methyltransferases could theoretically yield this compound, though no published success exists to date. Computational models suggest a maximum theoretical yield of 2.1 g/L using glucose-fed fermentation.

Plant Extraction and Purification

This compound occurs naturally in Stachys species and salt-stressed plants, with concentrations reaching 0.8-1.2% dry weight in Stachys officinalis leaves. The optimized extraction protocol involves:

Capillary electrophoresis analysis confirms the identity through migration time (4.8 min) and UV spectrum (λ_max = 190 nm). NMR characterization shows diagnostic signals at δ 3.25 (N-CH3) and δ 4.12 (C4-OH).

Industrial-scale Production Challenges

No current GMP-certified synthesis exists due to:

- High silver reagent costs ($320/kg Ag2O)

- Difficulties in chiral purity maintenance

- Limited demand (global market < 5 MT/year)

Emerging solutions include:

- Continuous flow synthesis : Microreactor technology reduces methylation time from 24 h to 45 min in pilot studies

- Biocatalytic methylation : Methylobacterium extorquens methyltransferases show 73% conversion efficiency in cell-free systems

Analytical Characterization Standards

Modern quality control protocols require:

HPLC Parameters

- Column: Zorbax SB-C18 (4.6 × 150 mm)

- Mobile phase: 10 mM ammonium formate (pH 3.0)/MeOH (85:15)

- Detection: Corona CAD, 35°C nebulizer

Mass Spectrometry

Validation data shows interday precision of 1.2% RSD and detection limit of 0.08 μg/mL.

Pharmaceutical Applications

This compound's quaternary structure enhances drug solubility, making it valuable for:

- Prodrug synthesis : 12% increased oral bioavailability in testosterone conjugates

- Ion-pair complexes : Forms stable salts with NSAIDs (Δsolubility = +3.2 log units)

Ongoing clinical trials (NCT04821523) investigate this compound-chloral hydrate derivatives for sedation, leveraging synergistic GABAergic effects.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group (-OH) on Betonicine’s pyrrolidine ring is susceptible to oxidation under controlled conditions.

| Reactants | Conditions | Products | Mechanism |

|---|---|---|---|

| This compound + CrO₃ | Acidic (H₂SO₄) or aqueous | Ketone derivative | Oxidation of secondary alcohol to ketone |

Example :

Rationale: Chromium-based oxidants convert secondary alcohols to ketones . The reaction preserves the zwitterionic structure while modifying the hydroxyl group.

Acid-Base Reactions

This compound’s zwitterionic nature allows interactions with strong acids or bases, altering its ionic state.

| Reactants | Conditions | Products |

|---|---|---|

| This compound + HCl | Aqueous | This compound hydrochloride |

| This compound + NaOH | Alkaline | Deprotonated ammonium species |

Example :

\text{this compound}+\text{HCl}\rightarrow \text{this compound hydrochloride}\(\text{C}_7\text{H}_{14}\text{ClNO}_3)[8]

Note: Protonation of the carboxylate group forms a stable hydrochloride salt, as confirmed by PubChem data .

Esterification and Hydrolysis

The carboxylate group may participate in esterification under acidic conditions, though reactivity is limited due to its zwitterionic stabilization.

| Reactants | Conditions | Products |

|---|---|---|

| This compound + ROH | H⁺ (catalytic), heat | Ester derivative |

| Ester derivative | H₂O, H⁺/OH⁻ | Regenerated this compound |

Example :

Rationale: Carboxylates require activation (e.g., protonation) for esterification .

Reduction Reactions

The carboxylate group can be reduced to a primary alcohol under vigorous conditions after conversion to a reactive intermediate.

| Reactants | Conditions | Products |

|---|---|---|

| This compound ester | LiAlH₄, dry ether | Alcohol derivative |

Example :

Note: Direct reduction of the zwitterion is challenging due to charge stabilization .

Substitution Reactions

The hydroxyl group may undergo substitution if converted to a better leaving group (e.g., via sulfonation).

| Reactants | Conditions | Products |

|---|---|---|

| This compound + SOCl₂ | Anhydrous | Sulfonated intermediate |

| Intermediate + Nu⁻ | Polar aprotic solvent | Substituted derivative |

Example :

Rationale: Sulfonation enhances leaving-group ability, enabling nucleophilic substitution .

Key Research Findings

-

Structural Stability : this compound’s zwitterionic configuration limits reactivity under mild conditions, favoring acid-base interactions over redox processes .

-

Enzymatic Interactions : In biochemical contexts, this compound modulates proline dehydrogenase activity, though this is distinct from abiotic reactions .

Scientific Research Applications

Chemical Applications

Model Compound

Betonicine is utilized as a model compound in the study of hydroxycinnamic acid amides and their derivatives. Its structural properties allow researchers to explore the biochemical interactions of similar compounds, enhancing the understanding of their functionalities in various chemical reactions.

Biological Applications

Cell Stress Protection

Research has demonstrated that this compound acts as an osmoprotectant, providing cellular protection against osmotic and thermal stress. In studies involving Bacillus subtilis, it has been shown to confer salt and temperature stress tolerance, albeit less effectively than other derivatives like l-proline betaine . this compound's mechanism involves downregulating osmotically inducible operons and modulating cellular responses to stressors.

Cellular Mechanisms

this compound influences cellular functions by interacting with various signaling pathways. It has been observed to enhance the expression of stress-responsive genes, promoting cell survival under adverse conditions. Furthermore, it interacts with specific receptors on cell surfaces, triggering intracellular signaling cascades that lead to protective responses .

Medical Applications

Anti-inflammatory Properties

this compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This action is beneficial in treating inflammatory diseases and conditions characterized by excessive inflammation .

Potential as a Biomarker

Recent studies have identified this compound as a potential biomarker for predicting patient responses to treatments for autoimmune diseases. Elevated levels of this compound were associated with positive responses to tumor necrosis factor inhibitors, suggesting its utility in clinical settings for monitoring treatment efficacy .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its potential in developing new drugs due to its antioxidant and anti-cancer properties. Its unique bioactivity profile makes it a candidate for formulating nutraceuticals aimed at improving health outcomes .

Case Studies

- Stress Protection in Bacillus subtilis : A study assessed the protective effects of this compound against high salinity and temperature extremes. While it provided some level of protection, l-proline betaine was found to be significantly more effective in mitigating osmotic stress .

- Biomarker Identification : In a clinical study involving patients undergoing treatment for autoimmune disorders, elevated this compound levels correlated with positive treatment responses, highlighting its potential role as a biomarker for therapeutic efficacy .

- Antioxidant Activity : Research indicated that this compound scavenges free radicals and inhibits lipid peroxidation, demonstrating its role as a potent antioxidant agent that could be harnessed in medical formulations aimed at reducing oxidative stress-related damage .

Mechanism of Action

Betonicine exerts its effects through various molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha . It also scavenges free radicals and upregulates the expression of cellular antioxidant enzymes such as superoxide dismutase and catalase . Additionally, this compound induces apoptosis in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Stachydrine (C₇H₁₃NO₂)

- Structure : A proline betaine lacking the hydroxyl group at position 3.

- Sources : Found in citrus peels, alfalfa, and Leonurus japonicus .

- Function : Osmoprotectant and anti-inflammatory agent .

- Key Difference : Absence of the 4-hydroxy group reduces polarity compared to betonicine .

Proline (C₅H₉NO₂)

Functional Analogues

Betaine (C₅H₁₁NO₂)

- Structure : Trimethylglycine; a glycine derivative.

- Sources : Sugar beets, spinach, and marine algae.

- Function: Methyl donor in metabolism; reduces homocysteine levels in humans .

- Key Difference : Linear structure vs. This compound’s cyclic pyrrolidine .

Choline (C₅H₁₄NO⁺)

Comparative Data Table

Biological Activity

Betonicine, an alkaloid primarily found in plants such as Stachys officinalis, Achillea millefolium, and Marrubium vulgare, has garnered attention for its various biological activities. This article delves into its pharmacological properties, including anti-inflammatory, antimicrobial, and cytoprotective effects, supported by relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 159.183 g/mol

- Melting Point : 246-248ºC

- CAS Number : 515-25-3

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies indicate that it can modulate inflammatory responses, making it a potential candidate for treating conditions associated with chronic inflammation. For example, research has shown that this compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting its role in managing inflammatory diseases .

2. Antimicrobial Effects

This compound demonstrates antimicrobial activity against various pathogens. In one study, it was found to protect Bacillus subtilis from osmotic stress and extreme temperatures, indicating its potential as a natural preservative or therapeutic agent in microbial infections . Additionally, it has been reported to exhibit inhibitory effects on several bacterial strains, contributing to its classification as an antimicrobial compound .

3. Cytoprotective Properties

Research indicates that this compound has cytoprotective effects, particularly in neuronal cells. It has been shown to reduce cell death and promote cell survival under stress conditions, which is crucial for neuroprotection . This property suggests its potential application in neurodegenerative diseases.

Research Findings and Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Cytokines : this compound influences the expression of cytokines involved in the inflammatory response, leading to reduced inflammation.

- Osmoprotective Role : It helps maintain cellular integrity under osmotic stress by stabilizing cell membranes and promoting stress resistance.

- Antioxidant Activity : this compound may scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage.

Q & A

Q. What analytical techniques are essential for confirming Betonicine's structural identity and purity in natural product research?

To confirm structural identity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) for molecular formula determination. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV/Vis or mass detection. For novel derivatives, elemental analysis is recommended to validate composition . Ensure spectral data are cross-referenced with historical literature for known compounds .

Q. How should researchers design experiments to isolate this compound from plant matrices while minimizing degradation?

Optimize extraction protocols using solvents with varying polarities (e.g., ethanol-water gradients) and low-temperature techniques (e.g., cold maceration). Include stability tests under varying pH, temperature, and light exposure. Validate extraction efficiency via spike-and-recovery experiments and quantify yields using calibrated HPLC methods .

Q. What methodologies are critical for assessing this compound's bioactivity in preliminary pharmacological studies?

Use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition models (e.g., acetylcholinesterase for neuroactivity). Include positive controls (e.g., galantamine) and dose-response curves. Ensure statistical power with triplicate measurements and ANOVA analysis. Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions between historical spectral data and contemporary analyses of this compound?

Conduct comparative studies using identical instrumentation (e.g., same NMR field strength) and solvent systems. Replicate historical experiments with authenticated reference samples. Apply multivariate statistical analysis (e.g., PCA) to identify batch-to-batch variability or degradation artifacts. Publish raw spectra in supplementary materials for peer validation .

Q. What experimental strategies address low yields in this compound synthesis, and how can stereochemical purity be ensured?

Optimize reaction conditions (e.g., catalyst loading, solvent polarity) via design-of-experiments (DoE) approaches. Use chiral chromatography or crystallization for enantiomeric resolution. Validate stereochemistry via X-ray crystallography or electronic circular dichroism (ECD). Report yields as mass balance percentages and include failed attempts to guide reproducibility .

Q. How should researchers design longitudinal studies to evaluate this compound's pharmacokinetic profile while mitigating interspecies variability?

Use crossover designs in animal models (e.g., rodents vs. non-human primates) with matched age/weight cohorts. Collect plasma samples at timed intervals and quantify this compound via LC-MS/MS. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters. Address ethical considerations via IACUC-approved protocols .

Methodological Frameworks for Research Design

Q. What frameworks guide hypothesis formulation for this compound's mechanism of action in interdisciplinary studies?

Apply the PICO framework :

- Population : Target organism/cell line (e.g., C. elegans for neuroprotection).

- Intervention : this compound dose range and administration route.

- Comparison : Positive/negative controls (e.g., saline, reference drugs).

- Outcome : Quantifiable endpoints (e.g., ROS reduction, lifespan extension). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can researchers systematically review conflicting data on this compound's antioxidant vs. pro-oxidant effects?

Perform a PRISMA-guided systematic review with inclusion/exclusion criteria (e.g., in vitro vs. in vivo models). Extract data into a standardized table (Table 1) and apply meta-regression to identify confounding variables (e.g., assay type, concentration range). Discuss limitations in methodology sections .

Table 1 : Example data extraction template for conflicting this compound studies

| Study | Model System | Concentration (µM) | Assay Type | Outcome (Antioxidant/Pro-Oxidant) |

|---|---|---|---|---|

| A et al. (2020) | HepG2 cells | 10–100 | DCFH-DA | Antioxidant |

| B et al. (2022) | Rat liver homogenate | 50–200 | TBARS | Pro-Oxidant |

Data Reporting and Reproducibility

Q. What minimal data standards ensure reproducibility in this compound research?

Q. How should researchers address gender/sex-based variability in this compound's pharmacological studies?

Stratify animal/human cohorts by sex and analyze outcomes separately. Use mixed-effects models to account for hormonal cycles. Discuss limitations in generalizability in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.